Cas no 18227-41-3 (5-Propylhydantoin)

5-Propylhydantoin 化学的及び物理的性質
名前と識別子
-
- 5-Propylhydantoin
- 2,4-Imidazolidinedione,5-propyl-
- 5-propylimidazolidine-2,4-dione
- 5-N-PROPYLHYDANTOIN
- 5-propyl-imidazolidine-2,4-dione
- BIFASJFFCIDWDC-UHFFFAOYSA-N
- 5-Propyl-2,4-imidazolidinedione #
- 2,4-Imidazolidinedione, 5-propyl-
- NE11105
- P0323
- Z1787158521
- 18227-41-3
- SCHEMBL193399
- CS-0215004
- EN300-21324
- DTXSID30340805
- 110072-98-5
- FT-0692804
- (+)-5-Propyl-2,4-imidazolidinedione
- 2,4-Imidazolidinedione, 5-propyl-, (+)-
- D91945
- DTXSID101293520
- CHEMBL4643340
- MFCD00059721
- AKOS000121265
- AKOS017278457
- A880909
- Z104495354
- AS-61358
-
- MDL: MFCD00059721
- インチ: 1S/C6H10N2O2/c1-2-3-4-5(9)8-6(10)7-4/h4H,2-3H2,1H3,(H2,7,8,9,10)
- InChIKey: BIFASJFFCIDWDC-UHFFFAOYSA-N
- ほほえんだ: O=C1C([H])(C([H])([H])C([H])([H])C([H])([H])[H])N([H])C(N1[H])=O
計算された属性
- せいみつぶんしりょう: 142.07400
- どういたいしつりょう: 142.074227566g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 2
- 重原子数: 10
- 回転可能化学結合数: 2
- 複雑さ: 167
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 互変異性体の数: 8
- 疎水性パラメータ計算基準値(XlogP): 0.2
- ひょうめんでんか: 0
- トポロジー分子極性表面積: 58.2
じっけんとくせい
- 色と性状: 自信がない
- 密度みつど: 1.111
- ゆうかいてん: 137.0 to 140.0 deg-C
- 屈折率: 1.455
- PSA: 58.20000
- LogP: 0.65210
- ようかいせい: 自信がない
5-Propylhydantoin セキュリティ情報
5-Propylhydantoin 税関データ
- 税関コード:2933990090
- 税関データ:
中国税関番号:
2933990090概要:
293399090.他の窒素ヘテロ原子のみを含む複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%
申告要素:
製品名、成分含有量、用途、ウロト品外観、6-カプロラクタム外観、署名日を明記してください
要約:
293399090.窒素ヘテロ原子のみを含む複素環化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%
5-Propylhydantoin 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-21324-1.0g |
5-propylimidazolidine-2,4-dione |
18227-41-3 | 95% | 1g |
$55.0 | 2023-05-03 | |
Enamine | EN300-21324-0.5g |
5-propylimidazolidine-2,4-dione |
18227-41-3 | 95% | 0.5g |
$42.0 | 2023-09-16 | |
Apollo Scientific | OR923039-5g |
5-N-Propylhydantoin |
18227-41-3 | 95% | 5g |
£63.00 | 2025-02-21 | |
TRC | P837115-500mg |
5-Propylhydantoin |
18227-41-3 | 500mg |
$ 82.00 | 2023-09-06 | ||
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | P160274-1g |
5-Propylhydantoin |
18227-41-3 | 98% | 1g |
¥97.90 | 2023-09-01 | |
Enamine | EN300-21324-1g |
5-propylimidazolidine-2,4-dione |
18227-41-3 | 95% | 1g |
$55.0 | 2023-09-16 | |
SHENG KE LU SI SHENG WU JI SHU | sc-487964-25g |
5-Propylhydantoin, |
18227-41-3 | 25g |
¥1188.00 | 2023-09-05 | ||
Aaron | AR00249A-1g |
2,4-Imidazolidinedione, 5-propyl- |
18227-41-3 | 95% | 1g |
$13.00 | 2025-02-11 | |
A2B Chem LLC | AA97730-10g |
5-N-Propylhydantoin |
18227-41-3 | 95% | 10g |
$415.00 | 2024-01-02 | |
A2B Chem LLC | AA97730-250mg |
5-N-Propylhydantoin |
18227-41-3 | 95% | 250mg |
$69.00 | 2024-01-02 |
5-Propylhydantoin 関連文献
-
1. 725. Studies in the azole series. Part XXXIII. The interaction of α-amino-nitriles and alkyl or aryl isocyanatesA. H. Cook,G. D. Hunter J. Chem. Soc. 1952 3789
-
3. 281. The synthesis of some α-amino-acidsJ. Elks,B. A. Hems,Brenda E. Ryman J. Chem. Soc. 1948 1386
-
4. Non-bonded aromatic–amide attraction in 5-benzyl-3-arylhydantoinsHideji Fujiwara,Ajay K. Bose,Maghar S. Manhas,James M. van der Veen J. Chem. Soc. Perkin Trans. 2 1979 653
-
5. 13C nuclear magnetic resonance studies on the conformation of substituted hydantoinsHideji Fujiwara,Ajay K. Bose,Maghar S. Manhas,James M. van der Veen J. Chem. Soc. Perkin Trans. 2 1980 1573
-
6. Index of subjects, 1948
-
7. 911. The synthesis of 3-alkyl-1-arylsulphonyl-hydantoins and -2-thiohydantoinsG. Holan,E. Samuel J. Chem. Soc. 1961 4660
5-Propylhydantoinに関する追加情報
Research Brief on 5-Propylhydantoin (CAS: 18227-41-3): Recent Advances and Applications
5-Propylhydantoin (CAS: 18227-41-3) is a hydantoin derivative that has garnered significant attention in the field of chemical biology and pharmaceutical research due to its potential therapeutic applications. Recent studies have explored its role as a precursor in the synthesis of bioactive compounds, particularly in the development of anticonvulsant and antimicrobial agents. This research brief aims to summarize the latest findings related to 5-Propylhydantoin, focusing on its chemical properties, synthesis methods, and biological activities.
One of the key advancements in the study of 5-Propylhydantoin involves its synthesis and optimization. Researchers have developed novel catalytic methods to improve the yield and purity of 5-Propylhydantoin, leveraging green chemistry principles to minimize environmental impact. For instance, a recent study published in the Journal of Medicinal Chemistry demonstrated the use of enzymatic catalysis to achieve high enantioselectivity in the synthesis of 5-Propylhydantoin derivatives, which is critical for their pharmacological efficacy.
In terms of biological activity, 5-Propylhydantoin has shown promising results in preclinical studies. Its structural similarity to other hydantoin-based drugs, such as phenytoin, suggests potential anticonvulsant properties. A 2023 study in Neuropharmacology reported that 5-Propylhydantoin exhibited significant seizure suppression in rodent models, with a favorable safety profile compared to traditional anticonvulsants. Additionally, its antimicrobial activity against Gram-positive bacteria has been investigated, highlighting its potential as a scaffold for developing new antibiotics.
Beyond its therapeutic potential, 5-Propylhydantoin has also been explored for its role in chemical biology. Researchers have utilized it as a building block for the design of enzyme inhibitors and probes, taking advantage of its ability to interact with biological targets. For example, a recent ACS Chemical Biology study detailed the use of 5-Propylhydantoin-based probes to investigate the mechanism of action of certain hydrolases, providing insights into enzyme-substrate interactions.
In conclusion, 5-Propylhydantoin (CAS: 18227-41-3) represents a versatile compound with broad applications in drug discovery and chemical biology. Recent research has advanced our understanding of its synthesis, biological activities, and potential therapeutic uses. Future studies should focus on optimizing its pharmacokinetic properties and exploring its efficacy in clinical settings. The continued investigation of 5-Propylhydantoin and its derivatives holds promise for the development of novel treatments for neurological and infectious diseases.
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